molecular formula C6H8Cl2N2 B146399 3-Chlorophenylhydrazine hydrochloride CAS No. 2312-23-4

3-Chlorophenylhydrazine hydrochloride

Cat. No.: B146399
CAS No.: 2312-23-4
M. Wt: 179.04 g/mol
InChI Key: CRRIAWUJYMLJOE-UHFFFAOYSA-N
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Description

3-Chlorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8Cl2N2. It is a derivative of phenylhydrazine, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is typically found as a white to light yellow crystalline powder and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenylhydrazine hydrochloride generally involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Chlorophenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can lead to the formation of stable complexes, thereby inhibiting the enzyme’s activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorophenylhydrazine hydrochloride is unique due to the presence of the chlorine atom at the third position of the phenyl ring. This substitution imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific binding affinities to molecular targets. These properties make it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

(3-chlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRIAWUJYMLJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177690
Record name m-Chlorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2312-23-4
Record name Hydrazine, (3-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2312-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Chlorophenylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Chlorophenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chlorophenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (3-chlorophenyl)hydrazine hydrochloride in the synthesis of insecticidal compounds, as described in the research?

A1: (3-Chlorophenyl)hydrazine hydrochloride serves as a crucial building block in synthesizing a series of novel substituted bipyrazole compounds with potential insecticidal properties [, ]. The research highlights its use in a multi-step synthesis process. First, it reacts with 1,1,3,3-tetramethoxypropane to form a pyrazole ring through a cyclization reaction. This pyrazole intermediate then undergoes further modifications, including a Claisen-Schmidt condensation and another cyclization with (3-chlorophenyl)hydrazine hydrochloride, ultimately yielding the desired bipyrazole compounds [].

Q2: Does the structure of the synthesized compounds, incorporating (3-chlorophenyl)hydrazine hydrochloride, impact their insecticidal activity?

A2: Yes, the research suggests that the specific structural features of the synthesized compounds, influenced by the incorporation of (3-chlorophenyl)hydrazine hydrochloride, directly correlate to their insecticidal activity []. While some compounds demonstrated complete mortality (100%) against Plutella xylstella (diamondback moth) at a concentration of 500 mg/L, others showed no activity against Aphis medicaginis (pea aphid), Nilaparvata lugens (brown planthopper), or Tetranychus cinnabarinus (carmine spider mite) []. This variation in activity highlights the importance of structural modifications in designing effective and targeted insecticides.

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